molecular formula C9H14O6 B154346 1,1,3-Propanetricarboxylic acid, trimethyl ester CAS No. 1733-16-0

1,1,3-Propanetricarboxylic acid, trimethyl ester

Cat. No.: B154346
CAS No.: 1733-16-0
M. Wt: 218.2 g/mol
InChI Key: NTXSDWDNMMMUIO-UHFFFAOYSA-N
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Description

. This compound is a trimethyl ester derivative of aconitic acid and is characterized by its three ester functional groups. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3-Propanetricarboxylic acid, trimethyl ester can be synthesized through the esterification of aconitic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating aconitic acid with an excess of methanol and a strong acid such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Propanetricarboxylic acid, trimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,3-Propanetricarboxylic acid, trimethyl ester has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism by which 1,1,3-propanetricarboxylic acid, trimethyl ester exerts its effects is primarily through its interactions with enzymes and other biological molecules. The ester groups can undergo hydrolysis to release aconitic acid, which can then participate in various metabolic pathways. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

    Trimethyl citrate: Another trimethyl ester with similar ester functional groups but derived from citric acid.

    Trimethyl 1,2,3-propanetricarboxylate: A structural isomer with different ester group positions.

    Tricarballylic acid trimethyl ester: Similar ester groups but derived from tricarballylic acid.

Uniqueness: 1,1,3-Propanetricarboxylic acid, trimethyl ester is unique due to its specific ester group arrangement and its derivation from aconitic acid. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

trimethyl propane-1,1,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-13-7(10)5-4-6(8(11)14-2)9(12)15-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXSDWDNMMMUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061930
Record name 1,1,3-Propanetricarboxylic acid, trimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1733-16-0
Record name 1,1,3-Propanetricarboxylic acid, 1,1,3-trimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1733-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3-Propanetricarboxylic acid, 1,1,3-trimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3-Propanetricarboxylic acid, 1,1,3-trimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,3-Propanetricarboxylic acid, trimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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